Product packaging for Cyclooct-5-ene-1,2-diol(Cat. No.:CAS No. 55519-21-6)

Cyclooct-5-ene-1,2-diol

Cat. No.: B3053710
CAS No.: 55519-21-6
M. Wt: 142.2 g/mol
InChI Key: JWEYNDRAHPIRPI-UPHRSURJSA-N
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Description

Cyclooct-5-ene-1,2-diol (CAS 55519-21-6) is a versatile chiral diol of significant value in organic synthesis and polymer science. Its primary research application is as a key precursor for the synthesis of enantiomerically pure compounds, which are essential scaffolds for flavors and fragrances . The compound serves as a model racemic substrate in biocatalysis studies, particularly in the kinetic resolution of homochiral diols using lipase catalysis . This process, which can be enhanced by microwave irradiation, allows for the obtainment of highly enriched or enantiopure diols and diesters, demonstrating the compound's critical role in exploring enzyme activity and stereoselectivity . Furthermore, (Z)-cyclooct-5-ene-1,2-diol is a fundamental intermediate in polymer chemistry. It is used in ring-opening metathesis polymerization (ROMP) to produce functionalized polycyclooctenes, which have potential applications in creating polymeric catalysts, flame retardants, and metal-chelating materials . The compound is for research purposes only and is strictly not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B3053710 Cyclooct-5-ene-1,2-diol CAS No. 55519-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-cyclooct-5-ene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7-10H,3-6H2/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEYNDRAHPIRPI-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1CC(C(CC/C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314361
Record name 5-Cyclooctene-1,2-diol
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Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55519-21-6
Record name 5-Cyclooctene-1,2-diol
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Record name Cyclooct-5-ene-1,2-diol
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Record name 5-Cyclooctene-1,2-diol
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Record name Cyclooct-5-ene-1,2-diol
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Significance in Organic Synthesis and Chemical Transformations

The utility of cyclooct-5-ene-1,2-diol in organic synthesis is rooted in the reactivity of its functional groups. The diol moiety can undergo reactions typical of alcohols, while the double bond provides a site for additions and other olefin-centric transformations.

A primary synthetic route to racemic this compound starts from cycloocta-1,5-diene (B8815838). This process involves a three-step sequence: epoxidation, followed by ring-opening with aqueous sulfuric acid, and then acetylation. mdpi.com Another reported synthesis involves the catalytic reaction of cyclooctene (B146475) with oxygen. ontosight.ai

The transformations of this compound are central to its importance. For instance, it is a direct precursor to cyclooct-5-ene-1,2-dione, a diketone with its own synthetic applications. chemsynthesis.com The diol can also be converted into alkenes through specific deoxygenation reactions. youtube.com

Furthermore, the stereochemistry of the diol is crucial. The trans and cis isomers exhibit different properties and reactivity. The trans isomer, with hydroxyl groups on opposite sides of the ring, has a specific spatial arrangement that makes it a valuable intermediate for molecules requiring precise stereochemistry, such as pharmaceuticals. ontosight.ai The synthesis of the trans isomer can be achieved through methods like the oxidation of cyclooctene or the reduction of cyclooctane-1,2-dione. ontosight.ai

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Appearance Colorless liquid
Melting Point 30-40°C
Boiling Point 140-150°C at 10 mmHg
Density 1.12 g/cm³

Overview of Current Research Trajectories

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a powerful combination of traditional chemical synthesis and biocatalysis to produce this compound. These strategies are noted for their high selectivity and operation under mild conditions.

Epoxidation and Subsequent Hydrolysis of Cycloocta-1,5-diene Precursors

A common route to racemic (Z)-cyclooct-5-ene-1,2-diol begins with the precursor cycloocta-1,5-diene. The synthesis involves a two-step sequence: epoxidation followed by acid-catalyzed hydrolysis. mdpi.com

First, cycloocta-1,5-diene is treated with an epoxidizing agent, such as a peroxy acid, to form (Z)-(1S,8R)-9-oxabicyclo[6.1.0]non-4-ene (the epoxide of cycloocta-1,5-diene). mdpi.com Subsequently, the epoxide ring is opened through hydrolysis, typically using an aqueous acid like sulfuric acid. mdpi.com This ring-opening reaction proceeds via nucleophilic attack of water on the protonated epoxide, yielding the racemic diol, (Z)-cyclooct-5-en-1,2-diol. mdpi.com This initial sequence provides the racemic substrate necessary for subsequent biocatalytic resolution to obtain enantiopure forms. mdpi.com

Biocatalytic Resolution Techniques for Enantiopure Forms

The separation of racemic this compound into its constituent enantiomers is effectively achieved using biocatalytic kinetic resolution. This technique utilizes enzymes, particularly lipases, to selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the newly formed product.

Lipases are widely employed for the kinetic resolution of racemic diols due to their commercial availability, cost-effectiveness, and broad substrate specificity. nih.gov The process involves the enantioselective acylation of the diol using an acyl donor, most commonly vinyl acetate. mdpi.com Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B, CaLB) and Pseudomonas cepacia lipase (PS-D), are often preferred as immobilization can enhance their stability, activity, and reusability. researchgate.net

In a typical procedure, the racemic diol is incubated with the lipase in a suitable solvent like tetrahydrofuran (B95107) (THF), along with an excess of vinyl acetate. mdpi.com The lipase selectively acylates one enantiomer of the diol, leading to a mixture of a monoacetate and the unreacted diol enantiomer, which can then be separated. For instance, using immobilized CaLB under conventional heating at 50°C for 7 days resulted in the formation of (1S,2S)-diacetate with an excellent enantiomeric excess (ee) of over 99%. researchgate.net The efficiency and enantioselectivity of the acylation are influenced by the choice of lipase, the acyl donor, and the reaction conditions. nih.gov

Table 1: Lipase-Catalyzed Enantioselective Acylation of Racemic (Z)-cyclooct-5-ene-1,2-diol

LipaseAcyl DonorTemperature (°C)TimeProduct(s)Conversion (%)Enantiomeric Excess (ee, %)
Immobilized CaLBVinyl Acetate353 weeks(1R,2R)-monoacetate2842
Immobilized CaLBVinyl Acetate507 days(1S,2S)-diacetate20>99
Immobilized PS-DVinyl Acetate50 (Microwave)14 h(1S,2S)-monoacetate4150
Immobilized PS-DVinyl Acetate50 (Microwave)14 h(1R,2R)-diol5735

This table presents selected data from research on the lipase-catalyzed acylation of (Z)-cyclooct-5-ene-1,2-diol. Data sourced from mdpi.comresearchgate.net.

To accelerate the enzymatic resolution process, microwave irradiation has been explored as an alternative to conventional heating. nih.gov Microwave energy can enhance reaction rates, potentially by influencing enzyme activity and increasing the frequency of effective collisions between the enzyme and substrate. mdpi.commdpi.com

Studies comparing conventional heating with microwave irradiation for the lipase-catalyzed acylation of (Z)-cyclooct-5-ene-1,2-diol have shown that the microwave-assisted method can lead to higher conversions in significantly shorter reaction times. mdpi.com For example, with immobilized CaLB at 50°C, microwave irradiation achieved a 48% conversion to the monoacetate in just 14 hours, a significant rate enhancement compared to conventional heating. mdpi.com However, the enantioselectivity can be sensitive to temperature, with higher temperatures sometimes leading to a loss of enzyme activity and selectivity due to denaturation. mdpi.com Optimization of parameters such as microwave power, temperature, and reaction time is crucial for achieving high enantiopurity in an efficient manner. nih.gov

Table 2: Microwave-Assisted vs. Conventional Heating in CaLB-Catalyzed Acylation

Heating MethodTemperature (°C)Power (W)Time (h)ProductConversion (%)Enantiomeric Excess (ee, %)
Conventional50N/A168(1S,2S)-diacetate20>99
Microwave501514(1R,2R)-monoacetate4899
Microwave803514(1R,2R)-monoacetate5390
Microwave1005514(1R,2R)-monoacetate4980

This table compares the outcomes of CaLB-catalyzed acylation of (Z)-cyclooct-5-ene-1,2-diol under different heating conditions. Data sourced from mdpi.comresearchgate.net.

Direct Chemical Oxidation Strategies

Direct oxidation of cyclooctene derivatives presents a more straightforward chemical route to cyclooctane-1,2-diols, avoiding the need for a separate hydrolysis step.

Catalytic Oxidation of Cyclooctene Derivatives

The catalytic oxidation of cyclooctene using hydrogen peroxide (H₂O₂) as the oxidant can yield cis-cyclooctane-1,2-diol. This transformation is facilitated by manganese-based coordination complexes, such as [Mn₂(O)(RCO₂)(tmtacn)₂], in the presence of a carboxylic acid co-catalyst like trichloroacetic acid (CCl₃CO₂H). rug.nl

The reaction is typically performed in an acetonitrile (B52724) solution, where H₂O₂ is added slowly to a mixture of the catalyst, co-catalyst, and cyclooctene. rug.nl The system can produce both the desired cis-diol and the corresponding epoxide (cyclooctene oxide). rug.nl The selectivity between the diol and the epoxide is influenced by the specific catalyst and co-catalyst used. For instance, using a specific manganese complex with CCl₃CO₂H as the additive resulted in a 46% isolated yield of cis-cyclooctane-1,2-diol. rug.nl Further oxidation of the diol can sometimes occur, leading to byproducts like α-hydroxyketones. rug.nl

Table 3: Catalytic Oxidation of Cyclooctene to cis-Cyclooctane-1,2-diol

Catalyst SystemOxidantSubstrateProductConversion (%)Isolated Yield (%)
[Mn₂(O)(CCl₃CO₂)₂(tmtacn)₂] / CCl₃CO₂HH₂O₂Cyclooctenecis-Cyclooctane-1,2-diol6746
FePc / ImidazoleIodosylbenzeneCycloocteneCyclooctene Oxide--
MnPcIodosylbenzeneCycloocteneCyclooctene Oxide33-37-

This table summarizes findings from studies on the direct oxidation of cyclooctene. Data sourced from rug.nlresearchgate.net. Note: The latter two entries focus on epoxide formation but are relevant to the oxidation of the cyclooctene ring.

Tungstic Acid-Hydrogen Peroxide Oxidation of Cycloocta-1,5-diene

A straightforward and economical method for synthesizing (Z)-cyclooct-5-ene-trans-1,2-diol involves the oxidation of cycloocta-1,5-diene using a combination of tungstic acid (H₂WO₄) and hydrogen peroxide (H₂O₂) tandfonline.comtandfonline.com. This method is noted for its simplicity and efficiency, requiring only a catalytic amount of tungstic acid, making it a more viable option for larger-scale preparations compared to reagents like osmium tetroxide or m-chloroperbenzoic acid tandfonline.com.

The reaction is typically carried out at ambient temperature, yielding the desired trans-diol in good yields tandfonline.com. The process involves the in situ formation of tungsten peroxo complexes, which are highly active oxidizing agents rsc.org. These complexes react with the alkene to form an epoxide, which subsequently undergoes hydrolysis to yield the diol rsc.orgmdpi.com. The use of a tungstic acid-hydrogen peroxide system has been shown to be effective for the hydroxylation of other cycloalkenes as well, such as cyclohexene (B86901) acs.org.

A study by Singh and Deota (1988) reported a 65% yield for the synthesis of (Z)-cyclooct-5-ene-trans-1,2-diol from cycloocta-1,5-diene using this method tandfonline.com. The reaction was conducted in tert-butanol (B103910) at approximately 31°C tandfonline.com. This approach presents a significant improvement over previous methods that utilized reagents like hydrogen peroxide and formic acid, which resulted in lower yields and required more tedious workup procedures tandfonline.com.

Table 1: Tungstic Acid-Hydrogen Peroxide Oxidation of Cycloocta-1,5-diene

Reactant Reagents Solvent Temperature (°C) Product Yield (%) Reference
Cycloocta-1,5-diene H₂WO₄, H₂O₂ tert-Butanol ~31 (Z)-cyclooct-5-ene-trans-1,2-diol 65 tandfonline.com

Asymmetric Dihydroxylation Methods (e.g., using AD-mix-β)

For the enantioselective synthesis of this compound, Sharpless asymmetric dihydroxylation is a powerful and widely used method wikipedia.orgorganic-chemistry.orgopenochem.org. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the formation of vicinal diols from alkenes wikipedia.orgencyclopedia.pub. The commercially available reagent mixtures, AD-mix-α and AD-mix-β, contain the osmium catalyst, a stoichiometric reoxidant (such as potassium ferricyanide), and a chiral ligand derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), respectively wikipedia.orgorganic-chemistry.orgnih.gov.

The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome of the dihydroxylation wikipedia.org. The reaction mechanism is believed to proceed through a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic intermediate that is then hydrolyzed to give the diol wikipedia.orgchem-station.com. The presence of additives like methanesulfonamide (B31651) can enhance the enantioselectivity of the reaction chem-station.comchem-station.com.

The application of Sharpless asymmetric dihydroxylation has been demonstrated in the synthesis of various natural products and chiral building blocks encyclopedia.pubnih.govalfa-chemistry.com. For instance, the kinetic resolution of racemic (Z)-cyclooct-5-ene-1,2-diol has been achieved using lipase-catalyzed acetylation, highlighting the importance of enantiopure diols as synthetic intermediates mdpi.com.

Table 2: Asymmetric Dihydroxylation of Alkenes

Substrate Reagent Chiral Ligand Source Key Features Typical Outcome References
Prochiral Alkene OsO₄ (catalytic), K₃Fe(CN)₆ (DHQD)₂PHAL High enantioselectivity, predictable stereochemistry. Chiral vicinal diol wikipedia.orgorganic-chemistry.orgchem-station.com
Prochiral Alkene AD-mix-β (DHQD)₂PHAL Commercially available pre-packaged mixture. (R,R)-diol (generally) wikipedia.orgnih.gov
Prochiral Alkene AD-mix-α (DHQ)₂PHAL Commercially available pre-packaged mixture. (S,S)-diol (generally) wikipedia.orgnih.gov

Retrosynthetic Approaches from Complex Bicyclic Precursors

Flash Vacuum Pyrolysis Leveraging Retro-Diels-Alder Reactions

Flash vacuum pyrolysis (FVP) is a powerful technique in organic synthesis that involves heating a precursor molecule at high temperatures and low pressures for a very short duration wikipedia.orgscripps.eduias.ac.in. This method is particularly well-suited for unimolecular reactions, such as the retro-Diels-Alder reaction, which can be used to generate strained or otherwise difficult-to-synthesize molecules wikipedia.orguq.edu.aumasterorganicchemistry.com. The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder cycloaddition and can be driven to completion by heating, especially when a volatile product like cyclopentadiene (B3395910) is extruded masterorganicchemistry.comresearchgate.net.

In the context of synthesizing this compound, a retrosynthetic approach can envision a bicyclic precursor that, upon FVP, undergoes a retro-Diels-Alder reaction to yield the target diol. This strategy relies on the thermal fragmentation of a larger, more complex molecule into simpler components rsc.org. The high temperatures and vacuum conditions of FVP favor these unimolecular fragmentation pathways while minimizing intermolecular side reactions wikipedia.orgias.ac.in.

Precursor Design and Stereochemical Control in Cycloaddition

The success of a retrosynthetic strategy utilizing a retro-Diels-Alder reaction hinges on the careful design of the bicyclic precursor. The stereochemistry of the final this compound is directly dictated by the stereochemistry of the precursor. Therefore, controlling the stereochemistry during the synthesis of the precursor is paramount.

The precursor itself is typically assembled via a Diels-Alder reaction. The stereochemical outcome of this cycloaddition can be influenced by several factors, including the choice of diene and dienophile, the reaction conditions (e.g., temperature, Lewis acid catalysis), and the presence of chiral auxiliaries researchgate.net. The well-established endo rule in Diels-Alder reactions often provides a predictable stereochemical outcome. By strategically choosing the dienophile and diene, one can construct a bicyclic system with the desired relative stereochemistry of the hydroxyl groups, which will be retained in the final product after the retro-Diels-Alder reaction.

Preparation of Deuterated Analogs for Isotopic Tracing

The synthesis of deuterated analogs of this compound is valuable for mechanistic studies and isotopic tracing experiments. A common method for introducing deuterium (B1214612) is through the reduction of a ketone precursor with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) nih.gov.

For example, to prepare a deuterated version of this compound, a precursor such as cyclooct-5-ene-1,2-dione could be synthesized chemsynthesis.com. The reduction of this dione (B5365651) with NaBD₄ would introduce deuterium atoms at the 1 and 2 positions, yielding the desired deuterated diol. The stereochemistry of the reduction can often be controlled by the choice of reagent and reaction conditions. This method has been successfully applied to the synthesis of other deuterated diols for metabolic and mechanistic investigations nih.gov.

Stereochemical Aspects and Conformational Analysis of Cyclooct 5 Ene 1,2 Diol

Enantiomerism and Diastereomerism in Cyclooct-5-ene-1,2-diol Systems

The molecular structure of this compound features two stereocenters at the carbon atoms bearing the hydroxyl groups (C1 and C2). This, in conjunction with the cis/trans isomerism of the double bond, leads to the potential for multiple stereoisomers.

Two stereoisomers that are non-superimposable mirror images of each other are known as enantiomers. oregonstate.edu For this compound, this results in pairs of enantiomers, such as the (1R,2R) and (1S,2S) forms. Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. oregonstate.edu This relationship exists between, for example, the cis and trans isomers of the diol, or between a cis-diol and a trans-diol.

The preparation of racemic (Z)-cyclooct-5-ene-1,2-diol can be achieved through the epoxidation and subsequent hydrolysis of cycloocta-1,5-diene (B8815838). nih.gov The presence of multiple stereocenters and the geometric isomerism of the double bond contribute to a complex stereochemical landscape, making the separation and selective synthesis of individual stereoisomers a significant challenge and a key area of research.

Chiral Resolution Strategies and Enantioselective Synthesis

The production of enantiomerically pure forms of this compound is crucial for their application as chiral building blocks in asymmetric synthesis. To this end, both chiral resolution of racemates and direct enantioselective synthesis have been extensively explored.

Enzymatic Kinetic Resolution for Homochiral Diols

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for separating enantiomers of this compound. nih.govmdpi.com This technique utilizes the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. nih.gov

Lipases, such as Candida antarctica lipase (B570770) B (CaLB) and Pseudomonas cepacia lipase (PS-D), have been successfully employed in the acetylation of racemic (Z)-cyclooct-5-ene-1,2-diol. nih.govnih.gov In a typical procedure, the racemic diol is treated with an acyl donor, like vinyl acetate (B1210297), in the presence of the lipase. nih.govmdpi.com The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting monoacetate from the unreacted diol.

The efficiency of this resolution is influenced by several factors, including the choice of lipase, solvent, temperature, and the acyl donor. mdpi.comnih.gov For instance, studies have shown that the enantioselectivity of CaLB-catalyzed resolution can be enhanced by using vinyl butanoate as the acyl donor instead of vinyl acetate. nih.gov Microwave irradiation has also been investigated as a means to accelerate the enzymatic resolution process, leading to reduced reaction times. nih.gov

Below is a table summarizing the results of lipase-catalyzed resolution of racemic (Z)-cyclooct-5-ene-1,2-diol under different conditions:

LipaseAcyl DonorMethodProduct 1ee (%)Product 2ee (%)Conversion (%)
PS-DVinyl AcetateConventional Heating (50 °C)(1S,2S)-monoacetate45(1R,2R)-diol36
PS-DVinyl AcetateMicrowave (50 °C, 15W)(1S,2S)-monoacetate50(1R,2R)-diol3541 (monoacetate)

ee = enantiomeric excess

This data highlights the impact of reaction conditions on the stereochemical outcome of the enzymatic resolution. mdpi.com

Development of Enantiopure (1R,2R)- and (1S,2S)-Cyclooct-5-ene-1,2-diol

The successful enzymatic kinetic resolution of racemic (Z)-cyclooct-5-ene-1,2-diol provides access to the enantiomerically enriched (1R,2R)-diol and the corresponding (1S,2S)-monoacetate. nih.gov Subsequent hydrolysis of the monoacetate yields the enantiopure (1S,2S)-diol. These enantiopure diols are valuable chiral synthons, serving as starting materials for the synthesis of more complex chiral molecules. nih.govresearchgate.net The ability to produce both enantiomers is particularly advantageous, as it allows for the synthesis of either enantiomer of a target molecule.

Conformational Dynamics of the Eight-Membered Ring

Influence of Stereochemistry on Chemical Reactivity and Selectivity

In enzymatic reactions, the precise three-dimensional structure of the diol enantiomers determines how they fit into the active site of the enzyme. This substrate-enzyme interaction is highly specific, leading to the observed enantioselectivity in kinetic resolutions. nih.govnih.gov For example, one enantiomer may bind more favorably to the lipase's active site, leading to a faster rate of acylation for that enantiomer. mdpi.com

Beyond enzymatic reactions, the stereochemistry of the diol would also be expected to direct the outcome of other chemical transformations. For instance, in reactions where the hydroxyl groups act as directing groups, their relative orientation (cis or trans) will dictate the approach of reagents and thus the stereochemistry of the products. The conformational preferences of the eight-membered ring will also play a role by exposing or shielding different faces of the molecule to incoming reagents.

Mechanistic Investigations of Cyclooct 5 Ene 1,2 Diol Reactivity

Elucidation of Vicinal Diol Reaction Pathways

The two adjacent hydroxyl groups (a vicinal diol) on the cyclooctane (B165968) framework are a primary site of reactivity. Their spatial proximity and the flexibility of the eight-membered ring dictate the course of many reactions.

Transannular reactions, which involve the formation of a bond across the ring, are a characteristic feature of medium-sized ring compounds. In the case of cyclooct-5-ene-1,2-diol and its derivatives, the proximity of the diol functionality to other parts of the ring can facilitate intramolecular cyclizations. For instance, enantiomerically pure (1R,2R)- and (1S,2S)-5-cyclooctene-1,2-diols are valuable precursors for the synthesis of bicyclo[3.3.0]octane derivatives through transannular cyclization. researchgate.net Such reactions underscore the ability of the hydroxyl groups to participate in bond formation with atoms on the opposite side of the ring, a process driven by the reduction of transannular strain in the transition state. While specific studies on the acid-catalyzed transannular cyclization of this compound are not extensively detailed, the behavior of related systems, such as the acid-catalyzed cyclization of (E)-thiacyclooct-4-ene, provides a model for how such intramolecular processes can occur. nih.gov

The carbon-carbon single bond between the two hydroxyl groups of a vicinal diol is susceptible to oxidative cleavage. masterorganicchemistry.comwikipedia.org This reaction is a powerful tool in organic synthesis for breaking down larger molecules into smaller, functionalized fragments. wikipedia.org For this compound, this cleavage breaks the C1-C2 bond, opening the ring at that position and forming two new carbonyl groups. masterorganicchemistry.com

The mechanism typically involves the formation of a cyclic intermediate with the oxidizing agent. wikipedia.org Common reagents for this transformation include periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄). wikipedia.org

With Periodic Acid (HIO₄): The reaction proceeds through a cyclic periodate (B1199274) ester intermediate. This five-membered ring intermediate is unstable and fragments by breaking the original C-C bond and the O-O bond of the periodate, yielding two carbonyl compounds.

With Lead Tetraacetate (Pb(OAc)₄): A similar mechanism occurs, involving a cyclic lead(IV) diester. This intermediate also decomposes to yield the two carbonyl fragments. wikipedia.org

In the case of this compound, oxidative cleavage would result in a single, eight-carbon dialdehyde (B1249045) molecule, specifically (Z)-oct-4-ene-1,8-dial. The general process is illustrated below:

General Reaction Scheme for Oxidative Cleavage:

cis-Cyclooct-5-ene-1,2-diol + Oxidizing Agent (e.g., HIO₄) → (Z)-Oct-4-ene-1,8-dial

This transformation is a key reaction for vicinal diols and provides a two-step alternative to the ozonolysis of the parent alkene to achieve similar products. libretexts.org More recently, efficient and environmentally friendly electrochemical methods for the oxidative cleavage of C-C bonds in vicinal diols have also been developed, offering an alternative to traditional thermochemical strategies. rsc.org

Reactivity of the Cycloalkene Double Bond

The C5=C6 double bond within the cyclooctene (B146475) ring introduces another site for chemical modification, allowing for addition reactions and stereochemical isomerization.

The double bond in this compound can undergo typical alkene addition reactions. The synthesis of the diol itself often starts from cycloocta-1,5-diene (B8815838), which undergoes epoxidation at one of the double bonds, followed by the hydrolytic opening of the epoxide ring to form the diol. researchgate.netmdpi.com This initial synthesis pathway confirms the reactivity of the double bond in the cyclooctene system.

Subsequent reactions on the remaining double bond of this compound can include:

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form this compound 5,6-epoxide.

Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) would saturate the double bond to yield cyclooctane-1,2-diol.

Halogenation: Addition of bromine (Br₂) or chlorine (Cl₂) would lead to the corresponding dihalo-cyclooctane-1,2-diol.

Chemoselectivity becomes a key consideration in these reactions. The presence of the diol functionality can influence the stereochemical outcome of additions to the double bond. Conversely, the choice of reagents can determine whether the reaction occurs at the diol or the alkene. For example, using a strong oxidizing agent like hot potassium permanganate (B83412) could lead to cleavage of both the diol and the double bond, whereas a milder reagent might selectively target one site. wikipedia.org

The (Z)- or cis-configuration of the double bond in this compound is the thermodynamically more stable isomer. However, it can be converted to the highly strained (E)- or trans-isomer through photochemical isomerization. nih.gov This process typically involves irradiation with UV light in the presence of a photosensitizer.

The mechanism involves the photosensitizer absorbing light and transferring its energy to the alkene, promoting it to an excited triplet state. In this excited state, the pi bond is effectively broken, allowing for rotation around the sigma bond. Relaxation back to the ground state can then lead to the formation of either the cis or trans isomer. By controlling the reaction conditions, it is possible to favor the formation of the trans-cyclooctene. nih.gov Flow photochemistry has emerged as an effective technique for synthesizing functionalized trans-cyclooctenes, which are valuable in bioorthogonal chemistry due to their high ring strain and reactivity. nih.gov

Catalytic Reaction Mechanisms Involving this compound

Catalytic methods are central to manipulating the stereochemistry of this compound, particularly for resolving its racemic mixture into individual enantiomers. Lipase-catalyzed kinetic resolution is a widely studied and effective method. researchgate.netnih.govnih.gov

The mechanism involves the enantioselective acylation of one of the enantiomers of the racemic diol, leaving the other enantiomer unreacted. Lipase (B570770) B from Candida antarctica (CaLB), often immobilized on a support (e.g., Novozym 435), is a highly effective biocatalyst for this purpose. researchgate.netmdpi.com In the reaction, an acyl donor, such as vinyl acetate (B1210297) or vinyl butanoate, is used to transfer an acetyl group to one of the diol's enantiomers. nih.gov

The active site of the lipase preferentially binds one enantiomer (e.g., the (1R,2R)-diol) in an orientation that facilitates nucleophilic attack by one of the hydroxyl groups on the acyl donor. This results in the formation of the corresponding monoacetate, while the other enantiomer (e.g., the (1S,2S)-diol) reacts much more slowly or not at all. The difference in reaction rates allows for the separation of the acylated enantiomer from the unreacted diol. researchgate.netnih.gov

Research has shown that reaction parameters significantly influence the efficiency of this resolution. Factors such as the choice of lipase, the acyl donor, temperature, and the use of microwave irradiation can enhance both the reaction rate and the enantioselectivity. researchgate.netnih.gov For example, using immobilized CaLB with vinyl butanoate as the acyl donor improved the conversion and enantiomeric excess of the resulting monoacetate compared to smaller acyl donors. nih.gov Furthermore, microwave irradiation has been shown to enhance enzyme activity and reaction rates compared to conventional heating. researchgate.netnih.gov

Research Findings on Lipase-Catalyzed Kinetic Resolution

The following tables summarize the results from studies on the kinetic resolution of racemic (Z)-cyclooct-5-ene-1,2-diol using lipase catalysts.

Table 1: Effect of Lipase Type and Heating Method on Enantioselective Acetylation Reaction conditions: Racemic diol, vinyl acetate, THF solvent.

LipaseHeating MethodTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) of Diol (%)
CaLB (Immobilized)Conventional45451>99
CaLB (Immobilized)Microwave (150W)450.550>99
PS-D (Immobilized)Conventional45242025
PS-D (Immobilized)Microwave (150W)4522228

Data sourced from Molecules 2014, 19, 9215-9227. researchgate.net

Table 2: Effect of Acyl Donor on CaLB-Catalyzed Resolution Reaction conditions: Immobilized CaLB, conventional heating.

Acyl DonorConversion of DiolEnantiomeric Excess (ee) of Monoacetate
Vinyl Acetate (C2)EnhancedEnhanced
Vinyl Butanoate (C4)Further EnhancedFurther Enhanced

Data interpreted from PubMed article PMID: 27866164. nih.gov

Biocatalytic Mechanisms (e.g., Lipase Catalysis)

Biocatalysis, particularly using lipases, has emerged as a powerful tool for the kinetic resolution of racemic this compound, yielding enantiomerically enriched diols and their corresponding esters. researchgate.net The mechanism hinges on the enzyme's ability to selectively acylate one enantiomer of the diol at a much faster rate than the other.

The most commonly employed lipases for this transformation are Lipase B from Candida antarctica (CaLB) and lipase from Pseudomonas cepacia (PS-D), often in their immobilized forms to enhance stability and reusability. researchgate.netmdpi.com The reaction involves the transfer of an acyl group, typically from an acyl donor like vinyl acetate or vinyl butanoate, to one of the hydroxyl groups of the diol. mdpi.comnih.gov

The core of the biocatalytic mechanism involves the formation of an acyl-enzyme intermediate. The serine residue in the lipase's active site attacks the carbonyl group of the acyl donor, releasing the vinyl alcohol (which tautomerizes to acetaldehyde) and forming a covalent bond. Subsequently, the diol enters the active site. The enzyme's chiral environment dictates a specific orientation for one of the diol enantiomers, allowing its hydroxyl group to perform a nucleophilic attack on the acyl-enzyme intermediate, thereby releasing the acylated product and regenerating the free enzyme. The other enantiomer fits poorly in the active site, resulting in a significantly slower acylation rate.

Studies have shown that reaction parameters such as the choice of lipase, acyl donor, solvent, and temperature significantly influence the efficiency and enantioselectivity of the resolution. mdpi.comnih.gov For instance, the enantioselectivity of the biotransformation using immobilized CaLB was enhanced when vinyl butanoate was used as the acyl donor compared to shorter chain donors. nih.gov Furthermore, microwave irradiation has been investigated as a method to accelerate the reaction, demonstrating higher conversion rates compared to conventional heating at similar temperatures, although high power can lead to loss of enzyme activity. nih.gov

LipaseAcyl DonorConditionsProductConversion (%)Enantiomeric Excess (ee, %)Reference
Immobilized CaLBVinyl Acetate35 °C, 300 W MW, 7h(1S,2S)-monoacetate-99 nih.gov
Immobilized PS-DVinyl Acetate50 °C, 15 W MW(1S,2S)-monoacetate4150 nih.gov
Immobilized CaLBVinyl Butanoate-(1R,2R)-monoacetateEnhancedEnhanced nih.gov

Transition Metal-Mediated Transformations

While specific studies detailing transition metal-mediated transformations of cis-cyclooct-5-ene-1,2-diol are not extensively documented in the provided results, the reactivity of similar olefinic diols and vinyl cyclopropanes suggests potential mechanistic pathways. Palladium-catalyzed rearrangements, for instance, are common for related systems and proceed through well-defined mechanisms. nih.gov

A plausible mechanistic pathway for a palladium-catalyzed reaction would involve the initial coordination of the palladium(0) catalyst to the double bond of the cyclooctene ring. This could be followed by an oxidative addition step, potentially involving one of the hydroxyl groups, to form a palladium(II) intermediate. This intermediate could then undergo various transformations, such as β-hydride elimination or rearrangements, before a reductive elimination step regenerates the Pd(0) catalyst and yields the final product. The specific outcome would be highly dependent on the ligand environment of the palladium catalyst and the reaction conditions.

For example, in palladium-catalyzed rearrangements of dienyl cyclopropanes, a Pd(0) catalyst facilitates a formal [3+2] cycloaddition to form vinylcyclopentene derivatives. nih.gov This proceeds through the formation of a palladacyclopentane intermediate. While this compound does not possess a cyclopropane (B1198618) ring, analogous intramolecular processes involving the diol functionality could be envisioned, potentially leading to ring contraction or other rearranged products.

Catalyst SystemSubstrate TypeProposed IntermediateProduct TypeReference
[Pd(η-C3H5)Cl]2 / LigandDienyl CyclopropanesPalladacyclopentaneVinylcyclopentenes nih.gov

This table represents analogous transformations, as direct data for this compound was not available in the search results.

Brønsted Acid-Catalyzed Processes

Under Brønsted acid catalysis, 1,2-diols like this compound are prone to undergo a pinacol-type rearrangement. masterorganicchemistry.comwikipedia.org This classic rearrangement is a method for converting a 1,2-diol into a carbonyl compound. wikipedia.org

The mechanism is initiated by the protonation of one of the hydroxyl groups by the Brønsted acid (e.g., sulfuric acid), converting it into a good leaving group (water). masterorganicchemistry.com Departure of the water molecule generates a carbocation on the adjacent carbon. wikipedia.org The key step of the reaction is the subsequent 1,2-migration of a group from the carbon bearing the remaining hydroxyl group to the carbocationic center. masterorganicchemistry.comorganic-chemistry.org This migration is driven by the formation of a highly stabilized intermediate, an oxonium ion, where the positive charge is stabilized by the lone pair of electrons on the oxygen atom. wikipedia.org A final deprotonation step yields the rearranged carbonyl product, which in the case of a cyclic diol like this compound, would result in a ring-contracted ketone, specifically a cycloheptanone (B156872) derivative.

The general mechanism for a pinacol (B44631) rearrangement is as follows:

Protonation: An acid protonates one of the diol's hydroxyl groups. wikipedia.org

Formation of Carbocation: The protonated hydroxyl group leaves as a water molecule, forming a carbocation. wikipedia.org

Rearrangement: A 1,2-alkyl shift occurs, where a C-C bond migrates to the adjacent carbocation. This step is the rearrangement itself and leads to the formation of a more stable resonance-stabilized oxonium ion. masterorganicchemistry.comlibretexts.org

Deprotonation: A water molecule removes a proton from the oxygen atom, yielding the final ketone product and regenerating the acid catalyst. libretexts.org

In the specific case of cis-cyclooct-5-ene-1,2-diol, the rearrangement would lead to the formation of bicyclo[3.3.0]octan-2-one through a transannular reaction, driven by the formation of the stable five-membered ring system.

Acid CatalystKey IntermediateRearrangement TypeGeneral ProductReference
Sulfuric Acid (H₂SO₄)Tertiary Carbocation / Oxonium IonPinacol RearrangementKetone (e.g., Pinacolone) masterorganicchemistry.comwikipedia.org
Brønsted AcidCarbocation1,2-Alkyl ShiftRing-Contracted Ketone organic-chemistry.org

Advanced Spectroscopic Characterization of Cyclooct 5 Ene 1,2 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For cyclooct-5-ene-1,2-diol, NMR is crucial for confirming its chemical structure, differentiating between its cis and trans isomers, and understanding its conformational behavior in solution.

¹H and ¹³C NMR for Structural Elucidation and Isomer Differentiation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of this compound. The chemical shifts, signal multiplicities, and coupling constants in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for the unambiguous assignment of all protons and carbons in the molecule.

The presence of a double bond in the cyclooctene (B146475) ring is confirmed by the characteristic signals of the olefinic protons and carbons in the downfield region of the respective NMR spectra. The signals for the hydroxyl (-OH) protons can be identified by their characteristic chemical shift and their disappearance or shift upon the addition of deuterium (B1214612) oxide (D₂O).

A key application of ¹H and ¹³C NMR is the differentiation between the cis and trans isomers of this compound. The relative stereochemistry of the hydroxyl groups significantly influences the magnetic environment of the neighboring protons and carbons, leading to distinct differences in their NMR spectra. For instance, the coupling constants between the protons on the carbons bearing the hydroxyl groups (H-C1 and H-C2) can provide valuable information about their dihedral angle, which differs between the cis and trans isomers.

Below are tables summarizing the expected ¹H and ¹³C NMR chemical shifts for the isomers of this compound, based on data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

Proton Predicted Shift (cis) Predicted Shift (trans)
H-1, H-2 (CH-OH) 3.5 - 4.0 3.3 - 3.8
H-5, H-6 (CH=CH) 5.5 - 5.8 5.5 - 5.8
Methylene Protons (CH₂) 1.4 - 2.5 1.4 - 2.5

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Carbon Predicted Shift (cis) Predicted Shift (trans)
C-1, C-2 (CH-OH) 70 - 75 68 - 73
C-5, C-6 (CH=CH) 128 - 132 128 - 132

Advanced Multidimensional NMR Techniques for Conformational Analysis

The eight-membered ring of this compound is highly flexible and can adopt multiple conformations in solution. Advanced multidimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to study these conformational preferences.

COSY experiments establish proton-proton coupling networks, helping to trace the connectivity of the carbon skeleton.

HSQC spectra correlate directly bonded protons and carbons, aiding in the definitive assignment of the ¹³C NMR spectrum.

NOESY is particularly powerful for conformational analysis as it detects through-space interactions between protons that are close to each other, irrespective of whether they are directly bonded. mdpi.com The intensities of NOESY cross-peaks are inversely proportional to the sixth power of the distance between the interacting protons, providing quantitative distance restraints that can be used to build and validate three-dimensional models of the predominant conformers in solution. For a flexible molecule like this compound, the observed NOEs represent an average over the different conformations present at equilibrium.

Application of Deuterated Analogs for Isotopic Tracing in Mechanistic Studies

The use of deuterated analogs of this compound is a valuable tool for investigating reaction mechanisms. By selectively replacing hydrogen atoms with deuterium, it is possible to trace the fate of specific atoms throughout a chemical transformation. This technique, known as isotopic labeling, provides insights into bond-breaking and bond-forming steps.

A key aspect of using deuterated compounds is the kinetic isotope effect (KIE), which is the change in the rate of a reaction when a hydrogen atom is replaced by a deuterium atom. Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly with the deuterated compound. Measuring the KIE can, therefore, help to elucidate the transition state of a reaction. For example, studying the KIE in the cyclization or rearrangement reactions of deuterated this compound can provide evidence for the involvement of specific C-H bond cleavages in the reaction mechanism. nih.govresearchgate.net

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The absorption of infrared radiation excites the vibrational modes of the molecule, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups. The broadness is due to hydrogen bonding.

C-H Stretch (sp²): A sharp absorption band just above 3000 cm⁻¹, corresponding to the C-H bonds of the alkene.

C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹, arising from the C-H bonds of the saturated part of the ring.

C=C Stretch: A medium intensity absorption band around 1640-1680 cm⁻¹ due to the carbon-carbon double bond stretch.

C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹, corresponding to the carbon-oxygen single bond stretch of the diol.

The exact positions and shapes of these bands can provide subtle information about the molecular structure and intermolecular interactions, such as hydrogen bonding, which can differ between the cis and trans isomers.

Table 3: Predicted IR Absorption Bands (cm⁻¹) for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch 3200 - 3600 Strong, Broad
C-H Stretch (sp²) > 3000 Medium
C-H Stretch (sp³) < 3000 Medium to Strong
C=C Stretch 1640 - 1680 Medium

Terahertz (THz) Spectroscopy for Diol Conformer Differentiation

Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, operates in the frequency range of approximately 0.1 to 10 THz (3.3 to 333 cm⁻¹). This region of the electromagnetic spectrum corresponds to low-frequency molecular vibrations, such as large-amplitude collective motions, intermolecular vibrations (e.g., hydrogen bond stretching and bending), and torsional modes of the molecular skeleton. epa.gov

Studies on other cyclic diols and isomers have demonstrated the power of THz spectroscopy to distinguish between subtle structural differences that may not be easily resolved by other techniques. epa.gov The experimental THz spectrum can be compared with theoretical spectra calculated using methods like density functional theory (DFT) to assign the observed absorption peaks to specific vibrational modes of different conformers. This combined experimental and computational approach provides a detailed understanding of the conformational landscape of this compound.

X-ray Crystallography for Definitive Stereochemistry and Crystal Structure Analysis

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for the unambiguous assignment of stereochemistry in cyclic molecules like this compound, where multiple stereoisomers are possible. The analysis of a single crystal provides definitive proof of the relative orientation of the hydroxyl groups (cis or trans) and the geometry of the double bond (E or Z).

For a molecule such as (Z)-cyclooct-5-ene-1,2-diol, a crystallographic study would confirm the cis configuration of the alkene and determine the spatial relationship of the two hydroxyl substituents. The resulting crystallographic data allows for the precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. While the synthesis and enzymatic resolution of stereoisomers like trans-(Z)-cyclooct-5-ene-1,2-diol have been reported, indicating that their stereochemistry is well-established, the specific crystallographic data sets are not always broadly published. nih.gov

A typical output from an X-ray crystallographic analysis would include the parameters listed in the table below, providing a complete description of the crystal lattice and the molecule's geometry within it.

Table 1: Representative Data from X-ray Crystallographic Analysis This table is illustrative of the data obtained from an X-ray crystallography experiment.

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
a, b, c (Å) The dimensions of the unit cell axes. a = 8.5, b = 12.1, c = 9.3
α, β, γ (°) The angles between the unit cell axes. α = 90, β = 105.5, γ = 90
Volume (ų) The volume of the unit cell. 925.0
Z The number of molecules per unit cell. 4

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique crucial for determining the elemental composition of a molecule with high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the unequivocal determination of a molecule's chemical formula from its exact mass. nih.gov

For this compound, HRMS is used to confirm its molecular formula, C₈H₁₄O₂. Research has shown a close correlation between the calculated exact mass and the experimentally found mass. researchgate.net In one study, the calculated mass for the molecular ion [M]⁺ of (Z)-cyclooct-5-en-1,2-diol was 142.09938, with the experimentally determined value being 142.1001, corresponding to a mass error of 5 parts per million (ppm). researchgate.net

Furthermore, HRMS is instrumental in structural elucidation through the analysis of fragmentation patterns. fu-berlin.de By inducing fragmentation, the resulting smaller ions provide a roadmap of the molecule's structure. For derivatives, such as the diacetate of this compound, characteristic losses of fragments are observed. For example, the loss of an acetyl group (CH₂CO) is a common fragmentation pathway for acetate (B1210297) esters. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for (Z)-Cyclooct-5-en-1,2-diol and a Derivative

Compound / Fragment Molecular Formula Calculated m/z Found m/z Mass Error (ppm) Source
(Z)-Cyclooct-5-en-1,2-diol [M]⁺ C₈H₁₄O₂ 142.09938 142.1001 5 researchgate.net

In some cases, derivatization is used prior to analysis to create fragments that are more easily detected or are characteristic of specific functional groups, a strategy that enhances the confidence of metabolite annotation. nih.gov The study of fragmentation mechanisms, often aided by isotopic labeling, allows for a detailed understanding of ion behavior in the mass spectrometer and substantiates structural assignments. fu-berlin.denih.gov

Photoelectron Spectroscopy for Electronic Structure Insights

Photoelectron Spectroscopy (PES) is a technique that provides profound insights into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. dissertation.com This method directly probes the energies of molecular orbitals, offering a detailed picture of electron bonding and distribution. rsc.org

While specific PES studies on this compound are not prominently featured in the literature, the principles of the technique allow for a theoretical prediction of its spectral features. The electronic structure of this molecule is characterized by several key features: the π orbital of the carbon-carbon double bond and the non-bonding (n) lone pair orbitals of the two oxygen atoms from the hydroxyl groups.

A hypothetical PES spectrum of this compound would be expected to show distinct bands corresponding to the ionization from these orbitals:

π (C=C) Orbital: The highest occupied molecular orbital (HOMO) would likely be the π orbital of the double bond, giving rise to the band with the lowest ionization energy.

n (Oxygen) Orbitals: The lone pairs on the two oxygen atoms would result in bands at higher ionization energies compared to the π orbital. The interaction between the two lone pairs could potentially lead to a splitting of these energy levels, resulting in two closely spaced bands.

σ (Sigma) Orbitals: At even higher ionization energies, a broad, overlapping series of bands corresponding to the ionization of electrons from the various C-C, C-H, and C-O sigma bonds would appear.

Analysis of such a spectrum would reveal how the molecular geometry and the presence of substituents influence the orbital energies. rsc.org For instance, derivatizing the hydroxyl groups would shift the ionization energies of the oxygen lone pairs, providing further confirmation of spectral assignments.

Table 3: Predicted Electronic Features of this compound in Photoelectron Spectroscopy This table presents a theoretical expectation of the electronic structure features that would be probed by PES.

Molecular Orbital Type Description Expected Relative Ionization Energy
π (C=C) Electrons in the double bond. Lowest
n (Oxygen) Non-bonding electron lone pairs on the two hydroxyl groups. Intermediate

| σ (C-C, C-O, C-H) | Electrons in the single bond framework. | Highest |

Computational Chemistry and Theoretical Studies of Cyclooct 5 Ene 1,2 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, electronic energies, and reactivity indices. For Cyclooct-5-ene-1,2-diol, DFT calculations are crucial for understanding how the interplay of the double bond and the hydroxyl groups influences its chemical behavior.

Theoretical studies on related substituted cyclooctene (B146475) systems have demonstrated the utility of DFT in predicting key electronic properties. researchgate.netnsf.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's reactivity in various chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. acs.orgresearchgate.net A smaller gap generally suggests higher reactivity.

While specific DFT studies solely focused on this compound are not extensively published, predicted properties are available from chemical databases. These predictions provide valuable estimates of its electronic characteristics.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Value
Boiling Point233.5±40.0 °C
Density1.100±0.06 g/cm³
pKa14.34±0.40
PSA (Polar Surface Area)40.46 chem960.com

These predicted values serve as a foundation for further computational and experimental investigations into the electronic structure and reactivity of this compound.

Molecular Dynamics and Conformational Search Algorithms

The eight-membered ring of this compound possesses significant conformational flexibility. Molecular Dynamics (MD) simulations and conformational search algorithms are essential computational tools for exploring the potential energy surface of such molecules and identifying their stable conformers. MD simulations, in particular, can model the dynamic behavior of molecules over time, providing insights into conformational changes and their timescales. ugr.esrsc.orgmdpi.comnih.govrsc.orgnih.gov

Computational studies on the parent cyclooctene molecule have revealed a complex conformational landscape with multiple low-energy structures. These studies provide a framework for understanding the conformational preferences of its derivatives, including this compound. The introduction of hydroxyl groups adds another layer of complexity due to the possibility of intramolecular hydrogen bonding, which can significantly influence the relative stability of different conformers.

Force Field Calculations for Structural and Conformational Mobility

Force field calculations, also known as molecular mechanics, offer a computationally less expensive alternative to quantum mechanical methods for studying large molecules and their conformational dynamics. These methods rely on a set of empirical parameters (the force field) to describe the potential energy of a molecule as a function of its atomic coordinates.

The development of accurate force fields for cyclic alcohols and diols is an active area of research. researchgate.netnih.govnih.gov These force fields are parameterized using experimental data and high-level quantum mechanical calculations to reproduce molecular geometries, vibrational frequencies, and conformational energies. For this compound, a suitable force field would need to accurately model the torsional potentials of the eight-membered ring and the interactions involving the hydroxyl groups.

Several general-purpose force fields, such as CHARMM and AMBER, have parameters for alcohols that can be adapted for studies on this compound. nih.gov However, for highly accurate predictions of conformational mobility and energetics, re-parameterization or the use of more advanced polarizable force fields may be necessary.

Thermodynamic and Kinetic Modeling of Reaction Pathways

Computational methods are invaluable for modeling the thermodynamics and kinetics of chemical reactions involving this compound. One of the key reactions of this molecule is its epoxidation across the double bond. DFT calculations can be used to determine the activation energies and reaction enthalpies for such transformations, providing insights into the reaction mechanism and selectivity. chemrxiv.orgnih.govmaxapress.comgre.ac.uk

Studies on the epoxidation of cyclooctene have shown that the reaction proceeds with high selectivity, and computational models have been used to rationalize this observation. rsc.orgresearchgate.net For this compound, the presence of the diol functionality can influence the stereochemical outcome of the epoxidation.

Kinetic modeling of the lipase-catalyzed resolution of racemic (Z)-cyclooct-5-ene-1,2-diol has been reported, highlighting the importance of understanding the thermodynamics and kinetics of enzymatic reactions involving this substrate. acs.orgnist.gov Computational models can complement these experimental studies by providing a molecular-level understanding of the enzyme-substrate interactions.

Table 2: Thermodynamic Data for a Related Reaction of Cyclooctene

ReactionΔrH° (kcal/mol)MethodReference
Hydrogenation of Cyclooctene to Cyclooctane (B165968)-22.4 ± 0.3Chyd nih.gov

This data for the parent alkene provides a reference point for the expected thermodynamics of reactions involving the cyclooctene ring.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations can be used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. researchgate.netnih.govresearchgate.netnist.govresearchgate.netmdpi.comnih.gov These predictions are highly valuable for the structural elucidation of molecules and for the interpretation of experimental spectra. For this compound, theoretical predictions of its 1H and 13C NMR spectra can aid in the assignment of signals and in the identification of different stereoisomers.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. By comparing the calculated spectra with experimental data, it is possible to validate the computational models and gain confidence in their predictive power. Experimental NMR data for (Z)-cyclooct-5-ene-1,2-diol has been reported in the context of its synthesis and enzymatic resolution. nist.gov

Table 3: Experimental 1H and 13C NMR Data for rac-(Z)-cyclooct-5-en-1,2-diol

NucleusChemical Shift (ppm)Reference
1H5.55–5.59 (m, 2H, CH=CH), 3.57–3.61 (m, 4H, CHOHCHOH), 2.29–2.35 (m, 2H, CH₂), 2.00–2.12 (m, 4H, 2×CH₂), 1.52–1.58 (m, 2H, CH₂) nist.gov
13C128.9, 73.8, 33.1, 22.6 nist.gov

These experimental values provide a benchmark for the validation of computationally predicted NMR spectra of this compound.

Derivatization Strategies and Synthetic Applications of Cyclooct 5 Ene 1,2 Diol

As a Chiral Building Block in Asymmetric Synthesis

The intrinsic chirality of its stereoisomers makes cyclooct-5-ene-1,2-diol a significant starting material in asymmetric synthesis. The development of methods to obtain enantiomerically pure forms of this diol has been a key focus, enabling its use in the synthesis of complex chiral molecules.

One of the primary methods for obtaining enantiopure this compound is through the kinetic resolution of the racemic mixture. Lipases, a class of enzymes, have been effectively employed for this purpose. The process involves the enantioselective acetylation of one of the enantiomers of the diol, leaving the other unreacted and thus allowing for their separation. For instance, the kinetic resolution of racemic (Z)-cyclooct-5-ene-1,2-diol can be achieved using lipases such as Candida antarctica lipase (B570770) B (CaLB) or Pseudomonas cepacia lipase (PS-D). The efficiency and selectivity of this resolution can be influenced by various factors, including the choice of lipase, the acyl donor, temperature, and the use of microwave irradiation to potentially enhance reaction rates.

Under optimized conditions, this biocatalytic approach can yield highly enriched or enantiopure diols and their corresponding monoacetates. For example, using immobilized CaLB and vinyl butanoate as the acyl donor, an enhancement in the enantiomeric excess of the (1R,2R)-monoacetate was observed. The ability to access both enantiomers of the diol in high purity is crucial for its application as a versatile chiral building block.

While direct synthesis of chiral amine derivatives from this compound is not extensively documented in dedicated studies, the established chemistry of diols and related epoxides provides a clear pathway. The enantiomerically pure diol can be converted into the corresponding chiral epoxide. This epoxide is a key intermediate that can undergo nucleophilic ring-opening with various nitrogen-based nucleophiles to yield chiral amino alcohols.

Furthermore, the diol can be converted to a dimesylate, which can then undergo nucleophilic substitution with azide (B81097) ions (N₃⁻). Subsequent reduction of the resulting diazide provides a route to chiral 1,2-diaminocyclooctane derivatives. This strategy has been successfully applied to the synthesis of related aminocyclitols from other cyclic dienes. The resulting chiral diamines are valuable ligands in asymmetric catalysis and as building blocks for more complex nitrogen-containing molecules.

The application of enantiopure this compound as a starting material for the total synthesis of complex polycyclic natural products represents a significant, though not yet fully explored, potential. The combination of its eight-membered ring scaffold and defined stereochemistry makes it an attractive precursor for molecules containing bicyclic or polycyclic systems. For example, the total synthesis of the 3,4-seco-atisane diterpenoid, (+)-crotogoudin, which features a complex tetracyclic structure, highlights the importance of chiral building blocks. While this specific synthesis did not start from this compound, the principles of asymmetric synthesis demonstrated are applicable.

The diol's alkene functionality can participate in various cycloaddition reactions, while the diol itself can direct further stereoselective transformations. The eight-membered ring can also undergo transannular cyclizations to form bicyclic systems, a common strategy in the synthesis of natural products. The availability of enantiopure this compound opens avenues for its use in the enantioselective synthesis of a variety of complex molecules, where control of stereochemistry is paramount.

Polymerization Studies and Monomer Design

The olefinic bond in this compound makes it a suitable candidate for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for the synthesis of functional polymers with controlled architectures. The diol functionality provides a handle for further derivatization, allowing for the design of monomers with specific properties.

ROMP of cyclooctene (B146475) and its derivatives, facilitated by catalysts such as Grubbs' second and third-generation catalysts, leads to the formation of polyalkenamers. These polymers can have a wide range of applications depending on the functional groups incorporated into the monomer. The polymerization of monomers derived from this compound allows for the introduction of hydroxyl groups along the polymer backbone, which can influence the polymer's properties, such as hydrophilicity and potential for post-polymerization modification.

The kinetics of the ROMP of a monomer derived from this compound have been studied using ¹H NMR spectroscopy. Research has shown that Grubbs' second-generation catalyst can be more efficient than the third-generation catalyst for certain monomers, achieving high conversion rates at ambient temperatures.

A notable application of this compound in monomer design is the synthesis of a cyclic hydroxy-phosphonate functionalized cyclooctene monomer. This monomer is prepared by reacting the diol with diethyl chlorophosphate. The resulting monomer can then be homopolymerized or copolymerized with other cyclic olefins, such as cyclooctadiene (COD), using ROMP.

The incorporation of the hydroxy-phosphonate group imparts interesting properties to the resulting polymers. For instance, the homopolymer of the phosphonate-functionalized monomer exhibits enhanced thermal stability, with a significant char yield at high temperatures under a nitrogen atmosphere. Increasing the phosphorus content in copolymers also leads to improved thermal properties. Furthermore, these phosphorus-containing polymers have been explored for their potential in metal purification, specifically for copper extraction.

Table 1: ROMP of Cyclic Hydroxy-Phosphonate Monomer (IV)

Formation of Functionalized Cyclic Systems

Synthesis of Cyclic Diones (e.g., 5-cyclooctene-1,2-dione)

The oxidation of vicinal diols to α-diones is a fundamental transformation in organic synthesis. In the case of this compound, this conversion yields 5-cyclooctene-1,2-dione, a key intermediate for further synthetic manipulations. A common and effective method for this oxidation involves the use of mild oxidizing agents to prevent over-oxidation or cleavage of the carbon-carbon bond.

Research has demonstrated that the oxidation of cis-cyclooct-5-ene-1,2-diol can be efficiently achieved using reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). These methods are favored for their selectivity and high yields. For instance, a synthesis route described in the literature involves the oxidation of the diol to the corresponding dione (B5365651), which serves as a precursor for more complex structures. chemistrysteps.com

The resulting 5-cyclooctene-1,2-dione is a valuable synthon, for example, in the preparation of strained cyclic systems and as a building block in total synthesis.

Table 1: Synthesis of 5-cyclooctene-1,2-dione

Starting MaterialReagentsProductKey Features
cis-Cyclooct-5-ene-1,2-diolPyridinium Chlorochromate (PCC) or Swern Oxidation5-Cyclooctene-1,2-dioneMild and selective oxidation of a vicinal diol to an α-dione.

Preparation of Cyclic Alkynes (e.g., Cyclooct-1-en-5-yne)

Cyclic alkynes, particularly those with strained rings, are of significant interest due to their high reactivity and utility in cycloaddition reactions. This compound can be converted into the highly reactive cyclooct-1-en-5-yne through a multi-step synthetic sequence.

The synthesis commences with the oxidation of this compound to 5-cyclooctene-1,2-dione, as described in the previous section. The resulting dione is then treated with hydrazine (B178648) (H₂NNH₂) to form the corresponding 1,2-dihydrazone. This dihydrazone is a crucial intermediate that can be subsequently oxidized to generate the triple bond.

The final step involves the oxidation of the cyclooct-5-ene-1,2-dihydrazone with an oxidizing agent such as lead tetraacetate or manganese dioxide. This reaction proceeds via the elimination of two molecules of nitrogen gas, leading to the formation of the strained cyclooct-1-en-5-yne. nih.gov This strained alkyne is a potent dienophile and can participate in various cycloaddition reactions.

Table 2: Synthesis of Cyclooct-1-en-5-yne

StepStarting MaterialReagentsIntermediate/Product
1cis-Cyclooct-5-ene-1,2-diolPCC or Swern Oxidation5-cyclooctene-1,2-dione
25-cyclooctene-1,2-dioneHydrazine (H₂NNH₂)cyclooct-5-ene-1,2-dihydrazone
3cyclooct-5-ene-1,2-dihydrazoneLead tetraacetate or MnO₂Cyclooct-1-en-5-yne

Synthesis of Thionocarbonate Derivatives

Thionocarbonates are important synthetic intermediates derived from 1,2-diols, most notably for their use in the Corey-Winter olefination reaction, which provides a stereospecific method for converting diols into alkenes. rug.nllibretexts.org

The synthesis of the thionocarbonate derivative of this compound begins with the reaction of the diol with thiophosgene (B130339) (CSCl₂) or, more safely, with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) in the presence of a base such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). libretexts.org This reaction forms a cyclic thionocarbonate, specifically cyclooct-5-ene-1,2-thionocarbonate.

This cyclic thionocarbonate can then be subjected to the Corey-Winter olefination conditions. Treatment with a trivalent phosphorus compound, such as trimethyl phosphite, at elevated temperatures leads to the stereospecific extrusion of the thionocarbonate group and the formation of a new double bond. rug.nllibretexts.org In the case of cyclooct-5-ene-1,2-thionocarbonate, this would lead to the formation of a cyclooctadiene. The stereochemistry of the starting diol dictates the stereochemistry of the resulting alkene.

Role in Bioorthogonal Click Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A cornerstone of this field is the strain-promoted azide-alkyne cycloaddition (SPAAC), which often utilizes strained cyclooctyne (B158145) derivatives.

While this compound itself is not directly used in click chemistry, it serves as a critical precursor for the synthesis of strained cyclooctynes that are. As detailed in section 7.3.2, the diol can be converted to cyclooct-1-en-5-yne. This and other related cyclooctyne derivatives are highly reactive towards azides, forming stable triazole linkages without the need for a cytotoxic copper catalyst.

Therefore, the significance of this compound in this context lies in its role as a readily available starting material for the construction of these powerful bioorthogonal probes. These probes can be used to label and visualize biomolecules in their native environment, providing invaluable insights into cellular processes.

Transformations to Acyclic Derivatives (e.g., 1,6-dicarbomethoxy(Z)hex-3-ene)

The carbon-carbon bonds of this compound can be selectively cleaved to generate acyclic derivatives with defined stereochemistry. A notable transformation is the conversion to 1,6-dicarbomethoxy(Z)hex-3-ene. This process involves a two-step oxidative cleavage.

The first step is the oxidative cleavage of the vicinal diol. This can be achieved using reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄). rug.nl This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, yielding a single acyclic molecule containing two aldehyde functional groups, while preserving the Z-configuration of the double bond.

The second step involves the ozonolysis of the remaining double bond in the intermediate dialdehyde (B1249045). Ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) will convert the aldehyde groups and the cleaved double bond fragments into carboxylic acids. Subsequent esterification, for example, with methanol (B129727) in the presence of an acid catalyst, will then yield the final product, 1,6-dicarbomethoxy(Z)hex-3-ene. This sequence provides a method to transform a cyclic structure into a linear one with control over the stereochemistry of the double bond.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The development of highly enantioselective catalytic systems is crucial for the application of Cyclooct-5-ene-1,2-diol in the synthesis of chiral molecules. Research in this area has largely focused on lipase-catalyzed kinetic resolutions.

Candida antarctica lipase (B570770) B (CaLB) has emerged as a particularly effective biocatalyst for the enantioselective acetylation of (Z)-cyclooct-5-ene-1,2-diol. mdpi.comnih.gov The enantioselectivity of this process is influenced by several factors, including the state of the lipase (immobilized or free) and the nature of the acyl donor. nih.gov For instance, studies have shown that using vinyl butanoate as the acyl donor can enhance the enantiomeric excess of the resulting monoacetate. nih.gov

Microwave irradiation has also been demonstrated to positively impact the enantioselectivity of these enzymatic reactions. mdpi.comdokumen.pub The optimization of reaction parameters such as temperature and microwave power allows for the production of diols and their acetylated derivatives with high enantiomeric excess. mdpi.comdokumen.pubmdpi.com

Table 1: Enantioselective Acetylation of (Z)-Cyclooct-5-ene-1,2-diol using Immobilized CaLB

Acyl Donor Reaction Conditions Product Conversion (%) Enantiomeric Excess (ee, %) Reference
Vinyl acetate (B1210297) Conventional heating, 35°C, 3 weeks (1R,2R)-monoacetate 28 42 mdpi.com
Vinyl acetate Conventional heating, 50°C, 7 days (1S,2S)-diacetate 20 >99 mdpi.com
Vinyl acetate Microwave irradiation, 35°C, 5 W (1R,2R)-monoacetate 32 45 mdpi.com
Vinyl butanoate Not specified (1R,2R)-monoacetate Enhanced Enhanced nih.gov

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

To gain a deeper understanding of the reaction mechanisms and stereoselectivity involved in the transformations of this compound, researchers are increasingly combining experimental studies with computational methods. dntb.gov.uaacs.org This integrated approach provides valuable insights that can guide the rational design of more efficient and selective catalysts.

For example, molecular dynamics simulations have been employed to elucidate the basis of the enantioselectivity observed in the lipase-catalyzed resolution of (Z)-cyclooct-5-ene-1,2-diol. dntb.gov.ua These computational models can help to understand the interactions between the substrate and the enzyme's active site, explaining why one enantiomer reacts faster than the other.

Computational studies, such as those using density functional theory (DFT), are also being used to investigate the pre-reaction complexes and transition states of reactions involving this compound. rsc.org This synergy between experimental and computational chemistry is proving to be a powerful tool for advancing our knowledge of this compound's reactivity. mdpi.com

Potential in Advanced Materials Science Research

This compound is a valuable monomer for the synthesis of advanced polymers with tailored properties. ontosight.ai Its unique structure allows for its incorporation into polymer chains, imparting specific characteristics to the resulting materials.

One of the most promising applications is in the creation of vitrimers, a class of polymers that exhibit properties of both thermosets and thermoplastics. By copolymerizing this compound with cyclooctene (B146475) via ring-opening metathesis polymerization (ROMP), researchers have synthesized polycyclooctenes containing vicinal diol functionalities. nih.govsemanticscholar.org These diol groups can then be cross-linked with boronic acid esters to form dynamic covalent networks, resulting in materials that are remoldable and possess self-healing capabilities. nih.govsemanticscholar.org

The polymers derived from this compound also find use in more traditional applications such as coatings, adhesives, and elastomers, where their mechanical properties and chemical resistance are advantageous. ontosight.ai

Supramolecular Chemistry and Host-Guest Interactions with this compound Frameworks

The diol functionality of this compound makes it an interesting candidate for applications in supramolecular chemistry, particularly in the formation of dynamic polymer networks through non-covalent interactions.

A patent has described the use of (5Z)-cyclooct-5-ene-1,2-diol in the development of dynamic polymers featuring a hybrid cross-linked network. google.com This network is composed of both dynamic covalent bonds and supramolecular hydrogen bond cross-linking, leading to materials with unique responsive properties. google.com

Furthermore, the ability of the diol groups to form stable cyclic esters with boronic acids is a key aspect of its role in the vitrimer materials mentioned previously. nih.govsemanticscholar.org This interaction is a form of host-guest chemistry, where the diol acts as a guest that binds to the boronic acid host. This area of research is still developing, with potential for the creation of novel sensors and responsive materials based on the supramolecular interactions of the this compound framework. core.ac.uk

Q & A

Basic: What are the primary synthetic routes for cyclooct-5-ene-1,2-diol in laboratory settings?

Answer: this compound is synthesized via ring-opening metathesis polymerization (ROMP) of cyclooctene derivatives. For example, alternating copolymers are formed by ROMP of this compound with cyclooct-4-ene-1-ol, followed by hydrogenation using Pd/C to stabilize the polymer backbone . Key parameters include catalyst selection (e.g., Grubbs catalysts) and reaction temperature, which influence molecular weight (Mw) and dispersity (Ð). Yields typically align with literature values (quantitative in hydrogenation steps), as shown in Table 1 of .

Basic: How is this compound characterized to confirm structural integrity and purity?

Answer: Characterization involves:

  • Nuclear Magnetic Resonance (NMR): To verify diol stereochemistry and regioselectivity.
  • Gel Permeation Chromatography (GPC): For molecular weight distribution analysis (Mw and Ð) .
  • Infrared Spectroscopy (IR): To confirm hydroxyl and alkene functional groups.
    Contradictions in data (e.g., unexpected dispersity) require cross-validation via small-molecule model reactions or alternative techniques like mass spectrometry .

Advanced: What enzymatic strategies enable enantiomeric resolution of this compound racemates?

Answer: Lipase-catalyzed kinetic resolution is effective. For example, Candida antarctica lipase B (CAL-B) selectively acylates one enantiomer of trans-(Z)-cyclooct-5-ene-1,2-diol in organic solvents, achieving high enantiomeric excess (e.e.). Critical factors include:

  • Solvent polarity (e.g., toluene vs. THF).
  • Temperature optimization (25–40°C).
  • Substrate-to-enzyme ratio adjustments to minimize side reactions .
    Contradictions in resolution efficiency across studies may arise from differences in lipase immobilization methods or solvent systems, necessitating mechanistic studies .

Advanced: How does this compound facilitate the synthesis of dynamic polymers like vitrimers?

Answer: The diol’s vicinal hydroxyl groups enable dynamic covalent bonding in boronic ester-based vitrimers . For example:

  • Copolymerization with cyclooctene via ROMP introduces diol moieties into polyolefin backbones.
  • Cross-linking with boronic acid derivatives (e.g., (((hexane-1,6-diylbis(methylazanediyl))bis(methylene))bis(2,1-phenylene))diboronic acid) enables reversible transesterification.
  • Key metrics: Healing efficiency (95% at 50°C) and recyclability (melt-pressing at 80°C) depend on amine-group proximity to boronate esters, accelerating bond exchange .

Advanced: How can researchers resolve contradictions in reaction mechanisms involving this compound?

Answer: Contradictions (e.g., competing esterification vs. transesterification pathways) require:

  • Kinetic isotope effects (KIE) to trace proton transfer steps.
  • pH-dependent studies to identify reactive intermediates (e.g., HCrO₄⁻ in oxidation reactions) .
  • Computational modeling (DFT or MD simulations) to validate proposed transition states.
    For polymer systems, discrepancies in thermal stability or Mw distributions should be analyzed via Arrhenius plots or dispersity comparisons across synthesis batches .

Basic: What precautions are critical when handling this compound in experimental workflows?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Protective gear: Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage: Cool, dry conditions (<25°C) in inert atmospheres to prevent oxidation .
    Contradictory safety data (e.g., reactivity under pressure) necessitate consulting updated SDS sheets and peer-reviewed hazard assessments .

Advanced: What role does this compound play in designing stimuli-responsive drug delivery systems?

Answer: The diol’s hydroxyl groups enable pH-sensitive poly(vinyl alcohol-alt-propenylene) copolymers for controlled drug release. Key steps:

  • ROMP synthesis of diol-containing backbones.
  • Hydrophilic/hydrophobic balance tuning via copolymer ratio adjustments.
  • In vitro release profiling under simulated physiological conditions (e.g., PBS at pH 7.4 vs. 5.0) .
    Contradictions in release kinetics may arise from crystallinity differences, addressed via DSC or XRD analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.